molecular formula C5H4BrF3N4 B15131960 4(1H)-Pyrimidinone, 5-bromo-6-(trifluoromethyl)-, hydrazone

4(1H)-Pyrimidinone, 5-bromo-6-(trifluoromethyl)-, hydrazone

Cat. No.: B15131960
M. Wt: 257.01 g/mol
InChI Key: QBLSDMRYKVAZPS-PQMHYQBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H4BrF3N4 and a molecular weight of 257.01 g/mol It is characterized by the presence of a bromine atom, a hydrazinyl group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine include other pyrimidine derivatives with different substituents. For example:

The uniqueness of 5-Bromo-4-hydrazinyl-6-(trifluoromethyl)pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H4BrF3N4

Molecular Weight

257.01 g/mol

IUPAC Name

(Z)-[5-bromo-6-(trifluoromethyl)-5H-pyrimidin-4-ylidene]hydrazine

InChI

InChI=1S/C5H4BrF3N4/c6-2-3(5(7,8)9)11-1-12-4(2)13-10/h1-2H,10H2/b13-4-

InChI Key

QBLSDMRYKVAZPS-PQMHYQBVSA-N

Isomeric SMILES

C1=N/C(=N\N)/C(C(=N1)C(F)(F)F)Br

Canonical SMILES

C1=NC(=NN)C(C(=N1)C(F)(F)F)Br

Origin of Product

United States

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